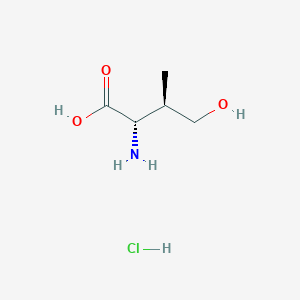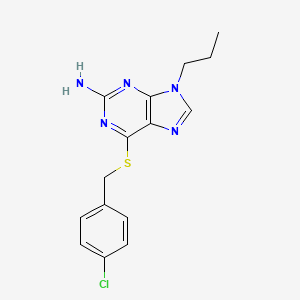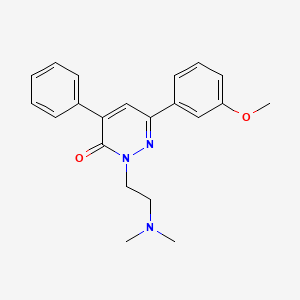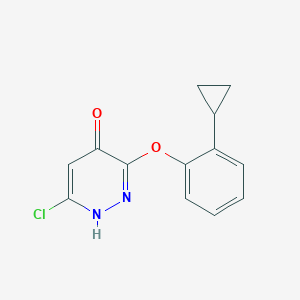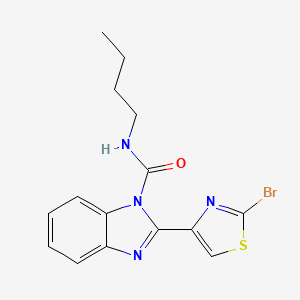
3-Hydroxy-4-iodobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-iodobutanoic acid is an organic compound with the molecular formula C4H7IO3 It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by an iodine atom, and the third position has a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-iodobutanoic acid can be achieved through several methods. One common approach involves the iodination of 3-hydroxybutanoic acid. This can be done using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the fourth position.
Another method involves the use of cyclic ethers, which are opened using a dried Dowex H+/NaX (X = I, Br) system. This green chemistry approach effectively produces α-iodoalkanols from commercially available cyclic ethers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-4-iodobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodobutanoic acid.
Reduction: The iodine atom can be reduced to form 3-hydroxybutanoic acid.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed:
Oxidation: 4-Iodobutanoic acid.
Reduction: 3-Hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-iodobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound is used in the study of metabolic pathways involving iodinated organic molecules.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-4-iodobutanoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and iodine functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
3-Hydroxy-4-bromobutanoic acid: Similar structure but with a bromine atom instead of iodine.
3-Hydroxy-4-chlorobutanoic acid: Contains a chlorine atom instead of iodine.
3-Hydroxy-4-fluorobutanoic acid: Contains a fluorine atom instead of iodine.
Uniqueness: 3-Hydroxy-4-iodobutanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical properties, making it suitable for specific applications, such as in radiopharmaceuticals.
Propiedades
Número CAS |
660414-62-0 |
|---|---|
Fórmula molecular |
C4H7IO3 |
Peso molecular |
230.00 g/mol |
Nombre IUPAC |
3-hydroxy-4-iodobutanoic acid |
InChI |
InChI=1S/C4H7IO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8) |
Clave InChI |
HXZQJJYLHRLBBX-UHFFFAOYSA-N |
SMILES canónico |
C(C(CI)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









